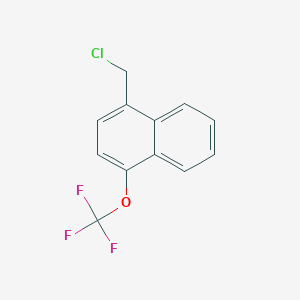

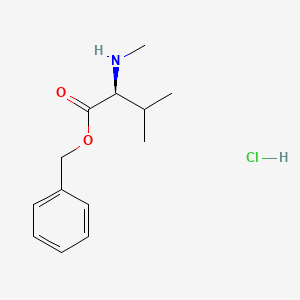

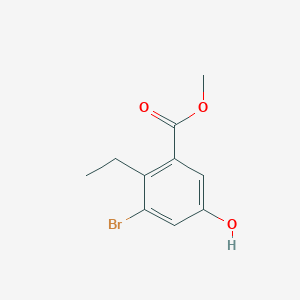

![molecular formula C8H6BrNO2S B11859445 methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B11859445.png)

methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-ブロモ-4H-チエノ[3,2-b]ピロール-5-カルボン酸メチルは、分子式C8H6BrNO2Sの複素環式化合物です。 この化合物は、医薬品化学や材料科学において多岐にわたる用途で知られているチエノ[3,2-b]ピロールファミリーに属しています .

準備方法

合成経路と反応条件

2-ブロモ-4H-チエノ[3,2-b]ピロール-5-カルボン酸メチルの合成は、通常、チエノ[3,2-b]ピロール前駆体の臭素化を伴います。 一般的な方法の1つには、クロロホルムやジクロロメタンなどの溶媒中でN-ブロモスクシンイミド(NBS)を使用する方法があります . この反応は室温で行われ、生成物は再結晶またはカラムクロマトグラフィーで精製されます。

工業生産方法

この化合物の工業生産には、同様の合成経路が採用される場合がありますが、より大規模に行われます。 継続的なフローリアクターと自動化システムの使用は、生産プロセスの効率と収率を高めることができます。 さらに、工業的な方法では、最終生成物の純度を確保するために、高速液体クロマトグラフィー(HPLC)などのより堅牢な精製技術が組み込まれる場合があります .

化学反応解析

反応の種類

2-ブロモ-4H-チエノ[3,2-b]ピロール-5-カルボン酸メチルは、次のような様々な化学反応を起こします。

置換反応: 臭素原子は、アミンやチオールなどの他の求核試薬で置換することができます。

酸化反応: この化合物は、スルホキシドまたはスルホンを形成するために酸化することができます。

還元反応: 還元は、臭素原子が含まれていない対応するチエノ[3,2-b]ピロール誘導体の形成につながる可能性があります.

一般的な試薬と条件

置換: テトラヒドロフラン(THF)中の水素化ナトリウム(NaH)やアルキルハライドなどの試薬が一般的に使用されます.

主要な生成物

これらの反応から生成される主な生成物には、N-置換誘導体、スルホキシド、スルホン、および還元されたチエノ[3,2-b]ピロール化合物などがあります .

化学反応の分析

Types of Reactions

Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: Reduction can lead to the formation of the corresponding thieno[3,2-b]pyrrole derivative without the bromine atom.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) and alkyl halides in tetrahydrofuran (THF) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products

The major products formed from these reactions include N-substituted derivatives, sulfoxides, sulfones, and reduced thieno[3,2-b]pyrrole compounds .

科学的研究の応用

2-ブロモ-4H-チエノ[3,2-b]ピロール-5-カルボン酸メチルは、科学研究においていくつかの用途があります。

作用機序

2-ブロモ-4H-チエノ[3,2-b]ピロール-5-カルボン酸メチルの作用機序は、その用途によって異なります。 医薬品化学において、これは、特定の酵素やタンパク質の活性部位に結合することで、その阻害剤として作用する可能性があります。 関与する分子標的や経路は様々ですが、一般的な標的としては、ウイルスポリメラーゼや癌関連酵素などがあります .

類似化合物との比較

類似化合物

4H-チエノ[3,2-b]ピロール-5-カルボン酸メチル: 臭素原子がなく、反応性と用途が異なります.

2-クロロ-4H-チエノ[3,2-b]ピロール-5-カルボン酸メチル: 臭素の代わりに塩素原子を持つ同様の構造ですが、化学的性質が異なります.

2-ヨード-4H-チエノ[3,2-b]ピロール-5-カルボン酸メチル:

独自性

2-ブロモ-4H-チエノ[3,2-b]ピロール-5-カルボン酸メチルは、臭素原子の存在により、置換反応における反応性を高め、幅広い誘導体の合成を可能にするため、ユニークです。 これは、合成化学と材料科学の両方において貴重な化合物となっています .

特性

分子式 |

C8H6BrNO2S |

|---|---|

分子量 |

260.11 g/mol |

IUPAC名 |

methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate |

InChI |

InChI=1S/C8H6BrNO2S/c1-12-8(11)5-2-6-4(10-5)3-7(9)13-6/h2-3,10H,1H3 |

InChIキー |

ZZUSKBHHRZULEI-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=CC2=C(N1)C=C(S2)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

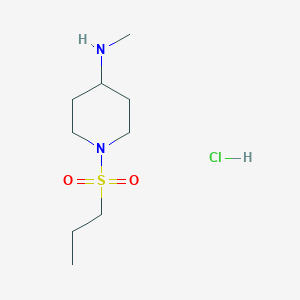

![N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpyrrolidin-3-amine hydrochloride](/img/structure/B11859398.png)

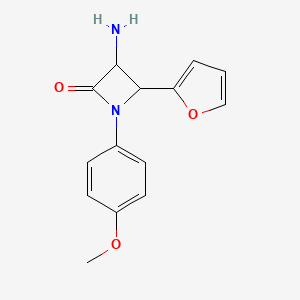

![4'-[(Trimethylsilyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B11859437.png)

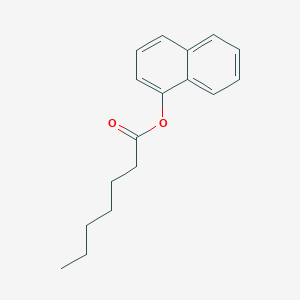

![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate hydrochloride](/img/structure/B11859440.png)